Comparative ALDH2 Inhibition: 2-(4-Bromophenyl)azetidine vs. High-Potency Inhibitors
2-(4-Bromophenyl)azetidine demonstrates weak inhibitory activity against human mitochondrial aldehyde dehydrogenase (ALDH2) with a Ki of 2.40 µM (2,400 nM) and an IC₅₀ of 4.60 µM [1]. In contrast, optimized ALDH2 inhibitors such as psoralen derivative 'Compound 2' exhibit a Ki of 19 nM [2], and other inhibitors show Ki values as low as 87 nM [3]. This places 2-(4-bromophenyl)azetidine in a distinct potency category, approximately 100- to 1,000-fold less potent than these reference inhibitors.
| Evidence Dimension | ALDH2 Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 2,400 nM (2.40 µM) |
| Comparator Or Baseline | Compound 2 (Ki = 19 nM); CHEMBL4072941 (Ki = 87 nM) |
| Quantified Difference | Target compound is 126-fold less potent than Compound 2 and 28-fold less potent than CHEMBL4072941. |
| Conditions | Competitive inhibition of full-length recombinant human ALDH2 expressed in E. coli, assessed via dehydrogenase activity using propionaldehyde as substrate. |
Why This Matters
This low potency profile is valuable for applications requiring a weak, reversible ALDH2 binder, such as tool compounds for studying enzyme kinetics or for use in assays where potent inhibition would confound results.
- [1] BindingDB Entry BDBM50236910 (CHEMBL4083412). Affinity Data: Ki = 2.40E+3 nM, IC50 = 4.60E+3 nM for human ALDH2. View Source
- [2] Buchman, C. D., et al. Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives. Journal of Medicinal Chemistry, 2017, 60(6), 2439-2455. View Source
- [3] BindingDB Entry BDBM50236900 (CHEMBL4072941). Affinity Data: Ki = 87 nM for human ALDH2. View Source
